4-(Pyridin-4-ylmethoxy)benzaldehyde
CAS No.: 118001-73-3
Cat. No.: VC21296920
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118001-73-3 |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 4-(pyridin-4-ylmethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2 |
| Standard InChI Key | NJWQYDUYMAMRAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)OCC2=CC=NC=C2 |
| Canonical SMILES | C1=CC(=CC=C1C=O)OCC2=CC=NC=C2 |
Introduction
4-(Pyridin-4-ylmethoxy)benzaldehyde is a synthetic organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is characterized by its structural components, which include a benzaldehyde moiety linked to a pyridine ring via a methoxy bridge. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features and potential applications.
Synthesis and Applications
4-(Pyridin-4-ylmethoxy)benzaldehyde can be synthesized through various organic synthesis methods, often involving the reaction of benzaldehyde derivatives with pyridine-based compounds. This compound is used in research settings, particularly in the development of new pharmaceuticals and materials. Its applications may include serving as an intermediate in the synthesis of more complex molecules with potential biological activity.
Related Compounds
One closely related compound is 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde, which adds a methoxy group at the 3-position of the benzene ring. This modification alters the compound's physical and chemical properties, such as increasing its molecular weight to 243.26 g/mol and changing its solubility characteristics .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 4-(Pyridin-4-ylmethoxy)benzaldehyde | C13H11NO2 | 213.23 | 118001-73-3 |
| 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde | C14H13NO3 | 243.26 | 309936-77-4 |
Research Findings and Patents
Research on 4-(Pyridin-4-ylmethoxy)benzaldehyde often focuses on its potential applications in medicinal chemistry and materials science. Patents related to this compound and its derivatives are available through databases like WIPO PATENTSCOPE, indicating ongoing interest in its development for various uses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume